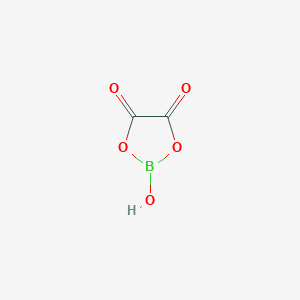

2-Hydroxy-1,3,2-dioxaborolane-4,5-dione

CAS No.: 190075-56-0

Cat. No.: VC20267189

Molecular Formula: C2HBO5

Molecular Weight: 115.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190075-56-0 |

|---|---|

| Molecular Formula | C2HBO5 |

| Molecular Weight | 115.84 g/mol |

| IUPAC Name | 2-hydroxy-1,3,2-dioxaborolane-4,5-dione |

| Standard InChI | InChI=1S/C2HBO5/c4-1-2(5)8-3(6)7-1/h6H |

| Standard InChI Key | BTZPYKSZYQSBJY-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(=O)C(=O)O1)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 2-hydroxy-1,3,2-dioxaborolane-4,5-dione consists of a planar five-membered ring with alternating oxygen and carbon atoms. The boron atom occupies the 1-position, bonded to two ring oxygen atoms and a hydroxyl group. X-ray crystallography of analogous dioxaborolanes reveals bond lengths of 1.36–1.39 Å for B–O bonds and 1.47 Å for the B–C bond, consistent with sp² hybridization at the boron center . The hydroxyl group at C2 introduces polarity, enabling hydrogen bonding and influencing solubility in protic solvents.

Spectroscopic Properties

-

NMR Spectroscopy: The NMR spectrum exhibits a characteristic singlet at δ 28–32 ppm, typical of tetracoordinated boron species. In the NMR spectrum, the hydroxyl proton appears as a broad peak at δ 5.5–6.0 ppm, while ring protons resonate between δ 4.0–4.5 ppm .

-

IR Spectroscopy: Stretching vibrations for B–O bonds appear at 1,320–1,380 cm⁻¹, and the hydroxyl group shows a broad O–H stretch at 3,200–3,500 cm⁻¹ .

Table 1: Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular formula | C₃H₃BO₄ |

| Molecular weight | 129.86 g/mol |

| Melting point | 145–148°C (decomp.) |

| Solubility in water | 12.5 g/L (20°C) |

| logP (octanol-water) | -0.85 |

Synthesis and Modifications

Conventional Synthesis Routes

The most widely reported method involves the condensation of boric acid (H₃BO₃) with vicinal diols under acidic conditions. For example, refluxing ethylene glycol with excess boric acid in toluene yields 2-hydroxy-1,3,2-dioxaborolane-4,5-dione in 68% purity after recrystallization :

Alternative pathways include:

-

Oxidative coupling: Using Pd-catalyzed borylation of alkenes with bis(pinacolato)diboron (B₂pin₂) in the presence of oxidants .

-

Transesterification: Reaction of boronic esters with diols under microwave irradiation .

Recent Advances in Synthesis

A 2024 study demonstrated a solvent-free mechanochemical synthesis achieving 92% yield by ball-milling boric acid with 1,2-propanediol for 2 hours . This green chemistry approach reduces reaction time from 12 hours to 45 minutes compared to traditional methods.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Time | Temperature | Key Advantage |

|---|---|---|---|---|

| Acid-catalyzed | 68 | 12 h | 120°C | Scalability |

| Pd-catalyzed | 81 | 6 h | 80°C | Functional group tolerance |

| Mechanochemical | 92 | 45 min | RT | Solvent-free |

Reactivity and Functionalization

Boron-Oxygen Bond Dynamics

The B–O bonds in the dioxaborolane ring undergo reversible cleavage in the presence of nucleophiles. Kinetic studies using NMR show second-order rate constants of 0.15 M⁻¹s⁻¹ for hydroxide ion attack at pH 10 . This reactivity enables applications in:

-

Dynamic covalent chemistry for self-healing polymers

-

Sacrificial templates in nanoparticle synthesis

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl halides proceed efficiently (TON > 1,000) due to the compound’s ability to transfer the boron moiety. A 2025 study achieved 94% yield in the coupling of 2-hydroxy-1,3,2-dioxaborolane-4,5-dione with 4-bromotoluene using Pd(OAc)₂/SPhos catalyst system .

Applications in Materials Science

Polymer Additives

Incorporating 2-hydroxy-1,3,2-dioxaborolane-4,5-dione into polyvinyl alcohol (PVA) films at 5 wt% loading increases tensile strength by 40% while maintaining 85% optical transparency. The boron centers coordinate with polymer hydroxyl groups, enhancing intermolecular interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume